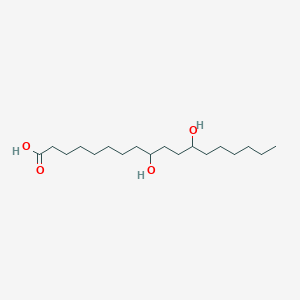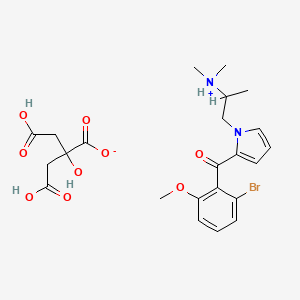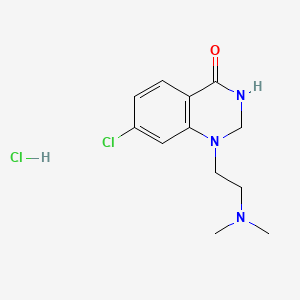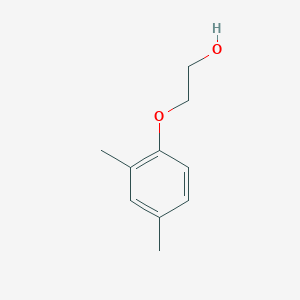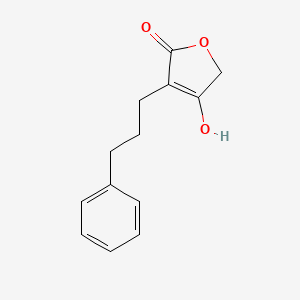
N,N-Diisopropyl-2-hydroxymethyl-4-methoxybenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Diisopropyl-2-hydroxymethyl-4-methoxybenzamide is a chemical compound with the molecular formula C15H23NO3
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the following:
Starting from 4-methoxybenzoyl chloride: Reacting 4-methoxybenzoyl chloride with diisopropylamine in the presence of a base such as triethylamine to form N,N-diisopropyl-4-methoxybenzamide. Subsequent hydroxylation of the resulting compound yields N,N-diisopropyl-2-hydroxymethyl-4-methoxybenzamide.
Starting from 2-hydroxymethyl-4-methoxybenzoic acid: Reacting 2-hydroxymethyl-4-methoxybenzoic acid with diisopropylamine using a coupling reagent like dicyclohexylcarbodiimide (DCC) to form the desired compound.
Industrial Production Methods: Industrial production of this compound involves optimizing reaction conditions to achieve high yield and purity. This includes controlling temperature, pressure, and reaction time, as well as using efficient purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Diisopropyl-2-hydroxymethyl-4-methoxybenzamide can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxyl group using oxidizing agents like potassium permanganate (KMnO4) or chromic acid (H2CrO4).
Reduction: The compound can be reduced to remove the carbonyl group, resulting in the formation of N,N-diisopropyl-2-hydroxymethyl-4-methoxybenzylamine.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: KMnO4, H2CrO4, and Na2Cr2O7 in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed:
Oxidation: 2-hydroxymethyl-4-methoxybenzoic acid.
Reduction: N,N-diisopropyl-2-hydroxymethyl-4-methoxybenzylamine.
Substitution: Various substituted benzamides depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
N,N-Diisopropyl-2-hydroxymethyl-4-methoxybenzamide has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: It can be used as a probe to study enzyme-substrate interactions and biochemical pathways.
Medicine: It has potential therapeutic applications, such as in the development of new drugs targeting specific diseases.
Industry: It can be used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Wirkmechanismus
The mechanism by which N,N-Diisopropyl-2-hydroxymethyl-4-methoxybenzamide exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may inhibit or activate certain enzymes or receptors, leading to biological effects. The exact mechanism depends on the specific application and the biological system .
Vergleich Mit ähnlichen Verbindungen
N,N-Diisopropyl-2-hydroxymethyl-4-methoxybenzamide is similar to other benzamide derivatives, but its unique combination of functional groups gives it distinct properties. Some similar compounds include:
N,N-Diisopropyl-4-methoxybenzamide: Lacks the hydroxymethyl group.
2-hydroxymethyl-4-methoxybenzamide: Lacks the diisopropyl groups.
N,N-Diisopropyl-2-hydroxymethylbenzamide: Lacks the methoxy group.
Eigenschaften
CAS-Nummer |
253308-75-7 |
|---|---|
Molekularformel |
C15H23NO3 |
Molekulargewicht |
265.35 g/mol |
IUPAC-Name |
2-(hydroxymethyl)-4-methoxy-N,N-di(propan-2-yl)benzamide |
InChI |
InChI=1S/C15H23NO3/c1-10(2)16(11(3)4)15(18)14-7-6-13(19-5)8-12(14)9-17/h6-8,10-11,17H,9H2,1-5H3 |
InChI-Schlüssel |
LWJPFEZCJTVYKS-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)N(C(C)C)C(=O)C1=C(C=C(C=C1)OC)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


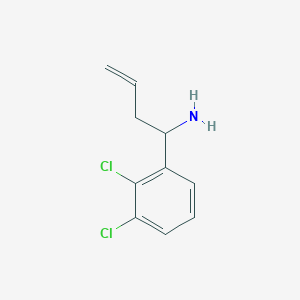

![1-dodecyl-3-[(E)-(4-nitrophenyl)methylideneamino]thiourea](/img/structure/B15344985.png)
![5-Iodo-7H-pyrrolo[2,3-d]pyrimidine-7-acetic acid ethyl ester](/img/structure/B15344988.png)
![Acetic acid, [(4,5-dihydro-4-oxo-2-thiazolyl)thio]-](/img/structure/B15344998.png)
